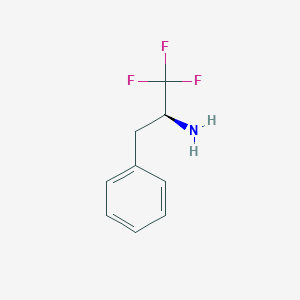

(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine

説明

Significance of Chiral Fluorinated Amines in Modern Synthesis

Chiral fluorinated amines are of paramount importance in modern organic synthesis, primarily driven by their utility in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of a molecule.

Key properties imparted by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450. mdpi.com This can lead to an increased half-life and improved bioavailability of drug candidates. mdpi.com

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the basicity (pKa) of a nearby amine. This can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH, potentially reducing off-target effects and improving its pharmacokinetic profile.

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric demands. mdpi.com It can also serve as a proteolysis-resistant surrogate for an amide group in certain contexts. duke.edu

The presence of a defined stereocenter in chiral amines is crucial for their biological activity, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The precise three-dimensional arrangement of atoms is often critical for effective binding to biological targets like enzymes and receptors.

Overview of Key Research Areas Pertaining to the Compound

While specific research focused solely on (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine is not extensively documented in publicly available literature, the broader research areas concerning chiral trifluoromethylated amines provide a context for its potential applications and synthetic strategies.

Asymmetric Synthesis: A significant body of research is dedicated to the development of stereoselective methods for the synthesis of chiral amines containing a trifluoromethyl group. These methods are crucial for accessing enantiomerically pure compounds for biological evaluation. Common strategies include:

Catalytic Asymmetric Reduction: The reduction of trifluoromethyl ketimines using chiral catalysts is a widely explored route.

Nucleophilic Addition to Imines: The addition of various nucleophiles to chiral N-sulfinylimines bearing a trifluoromethyl group has proven to be an effective method.

Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, offers a green and highly enantioselective approach to the synthesis of chiral amines.

Medicinal Chemistry: The structural motif of a chiral amine with a trifluoromethyl group is actively explored in drug discovery. Research in this area involves the synthesis of analogs of this compound and related compounds to investigate their structure-activity relationships (SAR) for various biological targets. The trifluoromethyl group is often incorporated to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. hovione.com

Table 1: Properties of the Trifluoromethyl Group in Drug Design

| Property | Impact on Molecule | Reference |

| Metabolic Stability | Increased resistance to enzymatic degradation | mdpi.com |

| Lipophilicity | Enhanced membrane permeability | mdpi.com |

| Basicity (of adjacent amine) | Lowered pKa, influencing ionization state | N/A |

| Bioisosterism | Can mimic other functional groups | mdpi.comduke.edu |

Table 2: General Synthetic Strategies for Chiral Trifluoromethylated Amines

| Synthetic Strategy | Description |

| Asymmetric Reduction | Stereoselective reduction of a prochiral precursor. |

| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. |

| Nucleophilic Addition | Addition of a nucleophile to a chiral imine or equivalent. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture. |

特性

IUPAC Name |

(2S)-1,1,1-trifluoro-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYDGOJLGJTVQL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654363 | |

| Record name | (2S)-1,1,1-Trifluoro-3-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35373-60-5 | |

| Record name | (2S)-1,1,1-Trifluoro-3-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 3,3,3 Trifluoro 1 Phenyl 2 Propylamine and Its Stereoisomers

Strategies for Asymmetric Synthesis of Trifluoromethylated Amines

The construction of the chiral center in α-trifluoromethyl amines is primarily achieved through the asymmetric transformation of prochiral trifluoromethylated imines or ketones. nih.govacs.org Key strategies include catalytic asymmetric hydrogenation, the use of chiral auxiliaries, biocatalytic methods, and stereoselective additions to chiral substrates.

Catalytic asymmetric hydrogenation and transfer hydrogenation of trifluoromethyl-substituted imines are direct and efficient routes to chiral α-trifluoromethyl amines. nih.govacs.org These methods rely on chiral metal complexes or organocatalysts to deliver a hydride to one face of the imine C=N bond selectively.

Transition-metal catalysts, particularly those based on palladium (Pd), ruthenium (Ru), and iridium (Ir), have been successfully employed. acs.orgresearchgate.net For instance, an efficient method for the asymmetric transfer hydrogenation of trifluoromethylated imines has been developed using a Pd/Zn co-catalyzed system with methanol (B129727) as the hydrogen source, achieving excellent yields and enantioselectivities. researchgate.net Similarly, Ru-based catalysts, often used with formic acid/triethylamine (B128534) as the hydrogen donor, are effective for the asymmetric transfer hydrogenation of N-diphenylphosphinyl acyclic imines. researchgate.net

Organocatalytic approaches, such as those using a chiral phosphoric acid, have also emerged as powerful tools. nih.gov A BINOL-derived boro-phosphate catalyst, for example, has been used with catecholborane as the hydride source to reduce α-trifluoromethylated imines in high yields and excellent enantioselectivities. acs.orgresearchgate.net

| Catalyst/System | Hydrogen Source | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd/Zn co-catalyst | Methanol | Trifluoromethylated imines | Up to 99% | Excellent | researchgate.net |

| BINOL-derived boro-phosphate | Catecholborane | α-Trifluoromethylated imines | Up to 98% | Up to 96% | acs.org |

| Pd(OCOCF₃)₂/(R)-Cl-MeO-BIPHEP | H₂ | Fluorinated imines | Not specified | Up to 94% | researchgate.net |

| Ru-catalyst | Formic acid/Triethylamine | N-diphenylphosphinyl acyclic imines | Excellent | Excellent | researchgate.net |

Chiral auxiliary-mediated methods provide a reliable strategy for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common application of this strategy in the synthesis of trifluoromethylated amines involves the nucleophilic addition to imines bearing a chiral auxiliary on the nitrogen atom. nih.gov For example, N-(tert-butylsulfinyl)imines are widely used intermediates. acs.org The chiral sulfinyl group effectively shields one face of the imine, directing the diastereoselective addition of a nucleophile or a reducing agent. The sulfinyl group can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. nih.gov This methodology has been applied to the synthesis of α,γ-chiral trifluoromethylated amines, where a diastereoselective reduction of a chiral sulfinylimine intermediate is a key step. acs.orgnih.gov

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. rsc.org Transaminases (TAs), also known as aminotransferases, are particularly valuable for the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, producing a chiral amine with high enantiomeric purity. researchgate.net

For the synthesis of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine, the corresponding ketone, 1,1,1-trifluoro-3-phenylpropan-2-one, can be converted using an (S)-selective transaminase. The reaction equilibrium can be challenging, but strategies such as using a large excess of the amine donor or removing the ketone byproduct can drive the reaction to completion. researchgate.net Transaminases are attractive for industrial applications due to their excellent enantioselectivity, mild operating conditions (aqueous media, room temperature), and biodegradability. rsc.orgdiva-portal.org Whole-cell biocatalysts are often used to simplify enzyme handling and improve stability. nih.gov

The stereoselective addition of carbon-based nucleophiles to trifluoromethyl imines is a fundamental strategy for synthesizing α-trifluoromethyl amines. nih.gov This can be achieved by using chiral imines (often derived from chiral auxiliaries as discussed in 2.1.2) or by using a chiral catalyst to control the addition to a prochiral imine. mdma.ch Organometallic reagents are common nucleophiles in these transformations. nih.gov

An alternative approach involves the conjugate addition of chiral amines to β-CF3-substituted Michael acceptors (enones). nih.gov Another strategy is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift, which can be catalyzed by a chiral organic catalyst. nih.govbrandeis.edu This method has been shown to be effective for producing both aryl and alkyl trifluoromethylated amines with high enantioselectivity. brandeis.edunih.gov

Precursor Synthesis and Building Block Generation

The availability of suitable starting materials is crucial for the synthesis of the target amine. Trifluoromethyl ketones are the most common and versatile precursors for conversion into trifluoromethylated amines via reductive amination or biocatalytic transamination.

A variety of methods exist for the synthesis of trifluoromethyl ketones. These precursors are often generated by the reaction of organometallic reagents with trifluoroacetic acid derivatives or by the trifluoromethylation of carbonyl compounds.

One straightforward method involves the nucleophilic trifluoromethylation of esters. beilstein-journals.org For example, methyl esters can be converted to the corresponding trifluoromethyl ketones using fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.org Another approach is the trifluoromethylation of carboxylic acids, which can be activated in situ with anhydrides before reacting with a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃). enamine.netorganic-chemistry.org Enolizable carboxylic acids can also be converted directly by generating an enediolate with LDA, followed by trifluoroacetylation. organic-chemistry.org

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Methyl Esters | Fluoroform (HCF₃), KHMDS, triglyme | Utilizes an inexpensive trifluoromethyl source. | beilstein-journals.org |

| Carboxylic Acids | Anhydrides, TMSCF₃ | Efficient addition-elimination mechanism. | organic-chemistry.org |

| Enolizable Carboxylic Acids | LDA, EtO₂CCF₃ | One-step conversion via an enediolate intermediate. | organic-chemistry.org |

| Aldehydes/Ketones | Benzylamine, then TMSCF₃ | Forms an imine intermediate which is then trifluoromethylated. | enamine.net |

| (Het)aryl Boronic Acids | N-phenyl-N-tosyltrifluoroacetamide, Pd catalyst | Tolerates a variety of functional groups. | organic-chemistry.org |

Synthesis of Related Trifluorinated Propylamines and Analogues

The synthesis of trifluorinated propylamine (B44156) scaffolds is a significant area of research, driven by the unique properties that the trifluoromethyl group imparts to molecules. Various strategies have been developed to produce these compounds and their analogues, often involving multi-step sequences.

A common approach for synthesizing fluorinated amphetamine analogues involves the reduction of a nitroalkene intermediate. For instance, the synthesis of p-[¹⁸F]fluoroamphetamine begins with the nucleophilic substitution of a nitrobenzaldehyde precursor with the [¹⁸F]fluoride ion. nih.gov This is followed by a condensation reaction with nitroethane to form a substituted nitropropene. The final step is the reduction of the nitro group and the double bond, typically using a powerful reducing agent like lithium aluminum hydride (LAH), to yield the desired racemic fluoroamphetamine. nih.gov A similar strategy has been employed for the synthesis of 3,4-(difluoromethylenedioxy) analogues of 3,4-(methylenedioxy)amphetamine (MDA). nih.gov This method involves the reduction of a corresponding 2-nitro-1-enyl intermediate with LiAlH₄ to produce the target propylamine.

For the stereoselective synthesis of trifluorinated amino acids, such as 3,3,3-trifluoroalanine, a method utilizing a chiral auxiliary has been reported. mdpi.com This approach is centered on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. The sulfinimine is reduced using reagents like 9-borabicyclononane (B1260311) (9-BBN) or diisobutylaluminium hydride (DIBAH), which leads to the formation of diastereomeric sulfinamides. Subsequent acidic hydrolysis removes the chiral auxiliary to provide the non-racemic 3,3,3-trifluoroalanine. mdpi.com

Below is a table of related trifluorinated propylamine analogues and related compounds.

Table 1: Examples of Related Trifluorinated Propylamines and Analogues

| Compound Name | Key Synthetic Precursor(s) | Synthetic Strategy |

| p-Fluoroamphetamine | p-Nitrobenzaldehyde, Nitroethane | Condensation followed by Reduction |

| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine | 2,2-Difluoro-5-formyl-1,3-benzodioxole, Nitroethane | Condensation followed by Reduction |

| 3,3,3-Trifluoroalanine | Ethyl trifluoropyruvate, Chiral Sulfinamide | Asymmetric reduction of chiral sulfinimine mdpi.com |

| (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine | 3',5'-Bis(trifluoromethyl)propiophenone | Not specified |

| 1-(3-Trifluoromethyl)phenyl-propan-2-one | 3-Trifluoromethylaniline, Isopropenyl acetate | Diazotization and subsequent reaction google.com |

Chemical Reactivity and Derivatization of S 3,3,3 Trifluoro 1 Phenyl 2 Propylamine

Functional Group Transformations Involving the Amine Moiety

The primary amine group is the most reactive site in (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine, readily undergoing a variety of nucleophilic reactions. These transformations are fundamental to building more complex molecular architectures.

Amidation and Alkylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions. Amidation, the reaction with carboxylic acids or their derivatives (like acid chlorides or esters), is one of the most common transformations. These reactions are typically efficient and form a stable amide bond. nih.govnih.gov

Direct amidation with carboxylic acids can be promoted by coupling agents or by reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the reaction under relatively mild conditions. nih.gov The reaction generally involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Table 1: Examples of Amidation Reactions with Primary Amines This table presents generalized amidation reactions analogous to those expected for this compound, based on established methods.

| Carboxylic Acid/Derivative | Amine | Product | Conditions | Yield (%) |

| Benzoic Acid | Benzylamine | N-Benzylbenzamide | PPh₃, N-chlorophthalimide, Toluene, RT, 12h | 83 |

| Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | B(OCH₂CF₃)₃, MeCN, 80°C | Good |

| 4-Fluorobenzoyl chloride | Benzylamine | N-Benzyl-4-fluorobenzamide | Triethylamine (B128534), Cyrene, 0°C to RT, 1h | 81 |

Data compiled from studies on similar primary amines. nih.govnih.govhud.ac.uk

N-alkylation of the amine moiety can be achieved using various alkylating agents, such as alkyl halides or alcohols. The use of alcohols as alkylating agents, often catalyzed by transition metals like iridium, represents an efficient and environmentally benign method. usm.edu This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction.

Formation of Schiff Bases and Related Imines

Primary amines, including this compound, react with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond. researchgate.net The reaction is reversible and often requires the removal of water to drive it to completion.

The electron-withdrawing trifluoromethyl group in the starting amine can influence the reactivity of the amine and the stability of the resulting imine. The formation of Schiff bases is a versatile method for creating new C-N bonds and for the synthesis of various heterocyclic compounds.

Table 2: General Conditions for Schiff Base Formation This table outlines typical conditions for the condensation reaction between a primary amine and a carbonyl compound.

| Carbonyl Compound | Amine | Solvent | Catalyst | Conditions |

| Benzaldehyde | Primary Amine | Ethanol | Acetic Acid (catalytic) | Reflux |

| Substituted Aldehyde | Primary Amine | Toluene | None (with azeotropic removal of water) | Reflux with Dean-Stark trap |

| Ketone | Primary Amine | Methanol (B129727) | None | Stirring at room temperature |

Information based on general procedures for Schiff base synthesis. researchgate.netsigmaaldrich.com

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key feature of this compound, significantly influencing its physical and chemical properties.

Stability and Reactivity of the CF₃ Group

The trifluoromethyl group is known for its high stability, which is attributed to the strength of the carbon-fluorine bonds. This stability makes the CF₃ group generally inert to many common reaction conditions, allowing for chemical modifications at other parts of the molecule without affecting the trifluoromethyl moiety. Its strong electron-withdrawing nature also deactivates the adjacent carbon atoms towards certain reactions and can lower the basicity of the nearby amine group. While generally stable, the CF₃ group is not completely unreactive and can participate in certain transformations under specific, often harsh, conditions, though these are not common for derivatization purposes.

Trifluoromethylation Strategies Utilizing Related Precursors

The synthesis of β-trifluoromethylamines like this compound often relies on specialized trifluoromethylation strategies. These methods introduce the CF₃ group at an early stage of the synthesis. One common approach is the intermolecular aminotrifluoromethylation of alkenes. For instance, styrenes can react with an amine and a trifluoromethyl source under photoredox catalysis to yield various β-trifluoromethylamines. oakwoodchemical.com Another strategy involves the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones, which can then be converted to the corresponding amines. nih.gov These precursor strategies are crucial for accessing the chiral trifluoromethylated amine building block.

Derivatization for Advanced Synthetic Applications

The chiral nature of this compound, combined with the presence of the trifluoromethyl group, makes it a highly valuable building block for advanced synthetic applications, particularly in medicinal chemistry and asymmetric synthesis. rsc.orgwikipedia.org

Derivatives of this amine can be used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. google.com After the desired stereochemistry is achieved, the auxiliary can be removed. The rigid conformational bias and stereoelectronic properties imparted by the trifluoromethyl group can enhance the diastereoselectivity in such applications. For example, α-substituted benzylamines are used as chiral auxiliaries to create diastereomeric intermediates that can be separated, followed by the removal of the auxiliary group. chemsrc.com

Furthermore, the incorporation of the trifluoromethyl-phenyl-propylamine scaffold into larger molecules is a strategy used in drug discovery to improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. chemspider.com The synthesis of complex bioactive molecules and pharmaceuticals can therefore be achieved by utilizing this compound as a key starting material or intermediate.

Formation of Chiral Ligands for Asymmetric Catalysis

This compound serves as a key precursor for the synthesis of novel chiral ligands used in asymmetric catalysis. The primary amine group readily undergoes reactions with electrophilic partners, such as acyl chlorides, to form stable amide bonds. This reaction is a cornerstone for incorporating the chiral trifluoromethyl-containing fragment into larger, more complex ligand architectures.

A prominent example of this strategy is the synthesis of trifluoromethylated 1,10-phenanthroline-2,9-diamide ligands. mdpi.com While the specific use of this compound is not explicitly detailed in available literature, the synthesis with analogous chiral trifluoromethylated amines, such as 2-(trifluoromethyl)pyrrolidine, provides a direct blueprint for its application. mdpi.com In this type of synthesis, the chiral amine is reacted with a 1,10-phenanthroline (B135089) derivative featuring acyl chloride groups at the 2 and 9 positions. mdpi.com

The general reaction involves the acylation of the chiral amine by the phenanthroline diacyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. mdpi.com This results in the formation of a C₂-symmetric tetradentate N,O-hybrid ligand. mdpi.comresearchgate.net The phenanthroline core provides two "soft" nitrogen donor atoms, while the newly formed amide groups introduce two "hard" oxygen donor atoms, creating a coordination pocket suitable for various metal ions, including lanthanoids. mdpi.comresearchgate.net The chirality is established by the amine fragments attached to the amide nitrogens. These ligands are of significant interest for creating chiral metal complexes capable of catalyzing enantioselective reactions. mdpi.com

| Chiral Amine Precursor | Electrophile | Product Class | Key Features of Ligand | Reference |

|---|---|---|---|---|

| (±)-2-(Trifluoromethyl)pyrrolidine | 1,10-Phenanthroline-2,9-dicarbonyl dichloride | Trifluoromethylated Phenanthrolinediamides | Contains two chiral centers; forms diastereomeric mixtures (meso and racemate). mdpi.com | mdpi.com |

| (Hypothetical) this compound | 1,10-Phenanthroline-2,9-dicarbonyl dichloride | Chiral Phenanthrolinediamide | Expected to be a C₂-symmetric ligand with defined stereochemistry from the (S)-amine. | N/A |

Preparation of Complex Molecular Scaffolds

The unique combination of a phenyl ring, a stereocenter, and a trifluoromethyl group makes this compound a valuable starting material for the preparation of complex, biologically relevant molecular scaffolds. Its derivatization allows for the introduction of chirality and fluorine into target molecules, which can significantly influence their pharmacological properties.

One versatile strategy involves the transformation of chiral trifluoromethylated amines into enamides. chemrxiv.orgresearchgate.net Enamides are powerful building blocks in organic synthesis due to the balanced reactivity of their electron-rich double bond, which is stabilized by the adjacent nitrogen's electron-withdrawing acyl group. chemrxiv.org Although this transformation has been detailed for α-chiral allylic amines, the principles can be extended to derivatives of this compound.

The synthesis of γ-chiral, trifluoromethylated enamides from α-chiral allylic amines has been achieved with high efficiency in chirality transfer (up to 99.5%). chemrxiv.org This process typically involves a one-pot, two-step sequence where the allylic amine first undergoes an isomerization reaction catalyzed by an organocatalyst, followed by the trapping of the resulting enamine tautomer with an acyl chloride. chemrxiv.orgresearchgate.net

This methodology opens the door to a wide array of subsequent transformations. The enamide double bond can participate in various reactions, including:

Asymmetric hydrogenation to yield chiral amines.

Hydrofunctionalization and difunctionalization reactions.

C-H activation.

Cycloaddition reactions to form heterocyclic systems. chemrxiv.org

By applying these synthetic strategies to this compound, it is possible to access a diverse library of novel, complex chiral scaffolds incorporating the trifluoromethylphenylpropyl motif.

| Starting Material Class | Key Transformation | Intermediate Scaffold | Potential for Further Complexity | Reference |

|---|---|---|---|---|

| α-Chiral Allylic Amines | Isomerization and Acylation | γ-Chiral Trifluoromethylated Enamides | Versatile building block for cycloadditions, hydrogenations, and C-H activations. chemrxiv.org | chemrxiv.orgresearchgate.net |

| This compound | Amide bond formation with various carboxylic acids | Chiral Amides | Can be incorporated into peptides or used as precursors for further functionalization. | N/A |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Enantioselective Synthesis of Biologically Active Molecules

Chiral amines are fundamental components of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The enantioselective synthesis of such compounds often relies on the use of chiral building blocks or chiral auxiliaries to control the stereochemical outcome of reactions. While specific examples detailing the direct use of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine in the synthesis of named biologically active molecules are not extensively documented in readily available literature, its structural motifs are present in various therapeutic agents.

The broader class of trifluoromethylated amines is crucial in medicinal chemistry. nih.gov The α-trifluoromethylamino group can act as a bioisostere for an amide, which can lead to protease-resistant peptidomimetics. nih.gov The synthesis of chiral α-trifluoromethyl amines is a key goal, with biocatalytic methods such as N–H bond insertion offering a route to these valuable synthons for medicinal chemistry. nih.gov The development of efficient synthetic methods, including biocatalysis, for producing chiral amines highlights the industry's need for these intermediates in creating new drugs. digitellinc.com For instance, related chiral amines serve as key intermediates in the synthesis of drugs like Fluoxetine. mdpi.com Given these precedents, this compound represents a valuable, yet likely under-explored, precursor for novel bioactive compounds.

Role in the Construction of Fluorinated Pharmaceutical Intermediates

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a well-established strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile. nih.govnih.gov Fluorinated intermediates are therefore highly sought after in the pharmaceutical industry. shreemlifesciences.com this compound serves as a direct source for a chiral fluorinated scaffold.

This compound can be used to introduce the trifluoroethyl-amine moiety into larger molecules, a common strategy for enhancing metabolic stability. General synthetic strategies for creating fluorinated pharmaceutical building blocks often involve the asymmetric synthesis of amines with fluorine-containing groups. nih.gov The development of catalytic enantioselective methods to prepare α-trifluoromethyl amines is an active area of research, underscoring the importance of chiral building blocks like this compound. nih.gov While many organizations focus on the supply of diverse pharmaceutical intermediates, the specific synthetic lineage from this particular propylamine (B44156) to a commercial drug intermediate is not prominently published. shreemlifesciences.com However, its structural elements are analogous to intermediates used in the synthesis of complex fluorinated molecules. digitellinc.com

Development of Novel Chiral Reagents and Catalysts Featuring the Compound

Chiral amines are frequently used as precursors for the synthesis of chiral ligands and organocatalysts for asymmetric reactions. These reagents are instrumental in producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. For example, chiral 1-phenylethylamine (B125046) is a well-known privileged chiral auxiliary and is used to construct chiral ligands and organocatalysts. mdpi.com

By analogy, this compound could be derivatized to form a variety of chiral auxiliaries, ligands for metal-catalyzed reactions, or organocatalysts. The presence of the trifluoromethyl group could influence the electronic properties and steric environment of the resulting catalyst, potentially leading to unique reactivity and selectivity. For instance, chiral amines can be converted into imidazole (B134444) N-oxides or aminonaphthols to serve as ligands in asymmetric additions to aldehydes. mdpi.com While specific catalysts derived directly from this compound are not widely reported, the foundational chemistry for such development is well-established. The synthesis of new chiral catalysts is a continuous effort in organic chemistry to enable more efficient and selective chemical transformations. mdpi.com

Stereochemical Analysis and Conformational Studies

Spectroscopic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. For (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine, both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a primary method for determining the enantiomeric purity of chiral amines. birmingham.ac.ukfigshare.com The direct NMR analysis of a racemic mixture of enantiomers will not show separate signals, as enantiomers are isochronous (have identical chemical shifts) in an achiral environment. To achieve spectral differentiation, a chiral resolving agent is used to create a diastereomeric interaction, breaking this spectral degeneracy. Two main approaches are employed:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral derivatizing agent to form a covalent bond, creating a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. The presence of the trifluoromethyl (CF₃) group in the target molecule makes ¹⁹F NMR an exceptionally sensitive and clean technique for analysis, as the ¹⁹F nucleus has a wide chemical shift range and high sensitivity. nih.govrsc.org Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) is one such agent that has been effectively used for determining the absolute configuration of α-chiral primary amines via ¹⁹F NMR spectroscopy. nih.gov The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. These weak interactions are often sufficient to induce chemical shift non-equivalence (Δδ). The choice of solvent and CSA concentration is crucial for achieving optimal separation of the signals. For fluorinated compounds, chiral liquid crystals can be used as an anisotropic chiral medium, enhancing the spectral separation of enantiomers in ¹⁹F NMR. rsc.orgbohrium.com

The table below summarizes examples of chiral resolving agents used for the ee determination of chiral amines by NMR.

| Chiral Resolving Agent Type | Example Agent | Target Nucleus | Typical Chemical Shift Difference (Δδ) | Reference |

| Chiral Derivatizing Agent | α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) | ¹H, ¹⁹F | 0.05 - 0.4 ppm | nih.gov |

| Chiral Derivatizing Agent | 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) | ¹⁹F | 0.1 - 0.5 ppm | nih.gov |

| Chiral Solvating Agent | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | ¹H | 0.01 - 0.1 ppm | birmingham.ac.uk |

| Chiral Solvating Agent | Poly-γ-benzyl-L-glutamate (PBLG) in organic solvent (Chiral Liquid Crystal) | ¹⁹F | Varies with conditions | rsc.orgbohrium.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of fluorinated compounds. mdpi.commdpi.com

The separation mechanism involves transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The trifluoromethyl group in this compound can significantly influence these interactions. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

The table below provides examples of chiral stationary phases and mobile phase conditions used for the resolution of chiral amines.

| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase System | Application | Reference |

| Cellulose tris(3,5-dichlorophenylcarbamate) | ReproSil Chiral MIC | Normal-Phase (n-hexane/2-propanol) | Separation of fluorinated racemic esters | mdpi.com |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | ReproSil Chiral MIG | Reversed-Phase (acetonitrile/water) | Separation of fluorinated racemic esters | mdpi.com |

| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL OD-H | Normal-Phase (n-hexane/isopropanol/diethylamine) | Resolution of various chiral amines | mdpi.com |

Computational Chemistry and Molecular Modeling for Stereochemical Prediction and Conformational Analysis

Computational methods provide deep insights into the three-dimensional structure and dynamic behavior of molecules, complementing experimental data. For this compound, these techniques are invaluable for understanding its conformational preferences and the factors governing stereoselectivity in its reactions.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to predict molecular geometries, relative energies of different conformers, and vibrational frequencies. rsc.orgnih.gov For this compound, DFT calculations can elucidate the preferred spatial arrangement of the phenyl, trifluoromethyl, and amino groups.

The conformational landscape of this molecule is primarily defined by the rotation around the C1-C2 and C2-N single bonds. The bulky and highly electronegative trifluoromethyl group, along with the phenyl group, imposes significant steric and electronic constraints on the molecule's geometry. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can identify the global minimum energy conformation as well as other low-energy conformers. orientjchem.orgnih.gov

Studies on structurally related compounds, such as halogenated amphetamines and molecules with trifluoromethyl moieties, show that the gauche and anti conformations relative to the main carbon chain are often the most stable. rsc.orgorientjchem.orgresearchgate.net The presence of the CF₃ group can favor specific conformers due to electrostatic interactions (e.g., dipole alignment) and hyperconjugation effects. The results from these calculations, such as optimized dihedral angles and relative energies, are crucial for understanding how the molecule will interact with other chiral entities like enzyme active sites or chiral catalysts.

The following table summarizes typical data obtained from DFT calculations on related chiral amines.

| Molecule Studied | Computational Method | Key Findings | Reference |

| Amphetamine | DFT (B3LYP/6-31G*) | Determination of three main stable conformers and their relative populations. | rsc.orgnih.gov |

| Methamphetamine | DFT (MP2/6-31G) | Optimized geometry, HOMO-LUMO energies, and thermodynamic parameters (ΔG, ΔH). | orientjchem.org |

| m-Trifluoromethylthioacetanilide | DFT (B3LYP/6-311++G**) | Analysis of conformational equilibrium influenced by the CF₃ group. | researchgate.net |

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. In the context of chirality, MD simulations are a powerful tool for understanding the mechanisms of chiral recognition and stereoselective synthesis. nih.govacs.orgnih.gov

For this compound, MD simulations can be used to model its interaction with a chiral environment, such as a chiral stationary phase or the active site of an enzyme. By simulating the dynamic interactions between the enantiomers and the chiral selector, researchers can identify the key intermolecular forces responsible for chiral discrimination. These forces may include stereoselective hydrogen bonds, van der Waals interactions, and electrostatic interactions. nsf.gov

For example, MD simulations can help elucidate why one enantiomer binds more strongly to a chiral catalyst, leading to a higher reaction rate and enantioselectivity. By calculating the binding free energies for each enantiomer, it is possible to predict the degree of chiral recognition. nsf.gov This information is instrumental in the rational design of new catalysts, chiral selectors for chromatography, and biocatalytic processes for the synthesis of enantiopure amines. nih.govmdpi.com

Mechanistic Insights into Reactions Involving S 3,3,3 Trifluoro 1 Phenyl 2 Propylamine

Elucidation of Stereoselective Reaction Pathways

The formation of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine in a stereoselective manner typically involves the asymmetric transformation of a prochiral precursor, such as a trifluoromethyl-substituted imine. The reaction pathway's stereoselectivity is dictated by the chiral catalyst or reagent employed, which creates a diastereomeric interaction with the substrate, leading to a preferential formation of one enantiomer over the other.

One common pathway is the catalytic asymmetric reduction of a trifluoromethyl ketimine. In these reactions, a chiral catalyst, often a Brønsted acid like a chiral phosphoric acid or a Lewis acid complex, activates the imine towards reduction. The catalyst binds to the imine, creating a chiral environment that directs the hydride source to attack one of the two enantiotopic faces of the imine carbon. The steric and electronic properties of both the catalyst and the substrate play a crucial role in determining the facial selectivity of this attack. For instance, bulky substituents on the catalyst can effectively block one face of the imine, forcing the hydride to approach from the less hindered side.

Another significant stereoselective pathway is the asymmetric isomerization of trifluoromethyl imines, often catalyzed by chiral organic bases such as cinchona alkaloids. This process involves a 1,3-proton shift, where the catalyst facilitates the removal of a proton and its subsequent delivery to a new position in a stereocontrolled manner. The catalyst forms a hydrogen-bonded complex with the imine, and the spatial arrangement of this complex dictates the stereochemical outcome of the proton transfer.

Biocatalytic approaches, utilizing enzymes such as imine reductases (IREDs) or transaminases, also offer highly stereoselective pathways. In these enzymatic reactions, the substrate binds to the active site of the enzyme, which is inherently chiral. This precise positioning within the active site ensures that the chemical transformation, be it reduction or transamination, occurs with high stereospecificity.

Role of Transition States in Enantiocontrol

The enantioselectivity of a chemical reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the two possible enantiomers. In the context of synthesizing this compound, the chiral catalyst plays a pivotal role in differentiating these transition states.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the geometries and energies of these transition states. For instance, in the chiral phosphoric acid-catalyzed reduction of a trifluoromethyl imine, the catalyst is believed to act as a bifunctional catalyst. The acidic proton of the phosphoric acid protonates the imine nitrogen, enhancing its electrophilicity, while the phosphoryl oxygen can interact with the reducing agent, such as a Hantzsch ester.

The transition state model for this reaction involves a ternary complex of the catalyst, the imine, and the reducing agent. The stereochemical outcome is governed by the non-covalent interactions, such as hydrogen bonding and steric repulsion, within this complex. The chiral backbone of the catalyst, typically a BINOL-derived structure, creates a well-defined chiral pocket. The substrate adopts a specific conformation within this pocket to minimize steric clashes and maximize favorable interactions. This preferential binding orientation exposes one face of the imine to the nucleophilic attack of the hydride, leading to the formation of the major enantiomer. The energy difference between the two diastereomeric transition states, one leading to the (S)-enantiomer and the other to the (R)-enantiomer, directly correlates with the enantiomeric excess observed experimentally.

The table below illustrates hypothetical energy differences in transition states for a catalyzed reaction, leading to different enantiomeric excesses.

| ΔΔG‡ (kcal/mol) | Enantiomeric Excess (ee %) |

| 0.0 | 0 |

| 0.5 | 38 |

| 1.0 | 67 |

| 1.5 | 84 |

| 2.0 | 93 |

| 3.0 | 99 |

This table provides a theoretical correlation between the difference in the free energy of activation for the two diastereomeric transition states (ΔΔG‡) and the resulting enantiomeric excess (ee) at room temperature.

Catalytic Cycle Analysis in Asymmetric Transformations

The efficiency and practicality of an asymmetric synthesis are often dictated by the catalytic cycle of the reaction. A well-designed catalytic cycle ensures that the chiral catalyst is regenerated after each turnover, allowing for the use of substoichiometric amounts of the catalyst.

Let's consider a generalized catalytic cycle for the asymmetric transfer hydrogenation of a trifluoromethyl ketimine to produce this compound, catalyzed by a chiral Brønsted acid (CBA*).

Activation: The cycle begins with the activation of the prochiral trifluoromethyl ketimine by the chiral Brønsted acid catalyst. The acidic proton of the catalyst protonates the imine nitrogen, forming a chiral ion pair and increasing the electrophilicity of the imine carbon.

Stereoselective Hydride Transfer: A reducing agent, typically a Hantzsch ester, then approaches the activated imine. The chiral environment created by the catalyst directs the hydride transfer from the Hantzsch ester to one specific face of the imine. This step proceeds through a highly organized, diastereomeric transition state, which is the enantioselectivity-determining step.

Product Formation: Upon hydride transfer, the desired (S)-amine is formed, still associated with the conjugate base of the chiral catalyst.

Catalyst Regeneration: The protonated Hantzsch ester (now an aromatic pyridine (B92270) derivative) and the product amine dissociate from the catalyst. The chiral Brønsted acid is thus regenerated and can enter a new catalytic cycle.

| Step | Description | Key Intermediates |

| 1 | Imine Activation | Chiral Ion Pair |

| 2 | Hydride Transfer | Diastereomeric Transition State |

| 3 | Product Release | Catalyst-Product Complex |

| 4 | Catalyst Regeneration | Free Chiral Catalyst |

This systematic analysis of the catalytic cycle provides a framework for the rational design of more effective catalysts for the asymmetric synthesis of this compound and other valuable chiral amines.

Q & A

Q. What synthetic strategies are recommended for preparing enantiomerically pure (S)-3,3,3-trifluoro-1-phenyl-2-propylamine?

Methodological Answer : Enantioselective synthesis of this chiral amine can be achieved via asymmetric hydrogenation of a trifluoromethylated enamine precursor using chiral catalysts (e.g., BINAP-Ru complexes). Alternatively, enzymatic resolution with lipases or acylases can separate enantiomers from racemic mixtures. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by chiral HPLC (e.g., Chiralpak AD-H column) are critical to ensure enantiomeric excess >99% .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze and NMR to confirm trifluoromethyl group integration and stereochemical environment.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as in for analogous phosphazene compounds).

- Polarimetry : Measure specific rotation () and compare with literature values for enantiopure standards .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to prevent degradation via hydrolysis or photochemical reactions. Periodic purity checks via GC-MS or HPLC are advised, especially after long-term storage .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer : The strong electron-withdrawing nature of the -CF group reduces electron density at the adjacent amine, enhancing its susceptibility to nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates with varying electrophiles under controlled pH) and computational modeling (DFT calculations for charge distribution) can quantify this effect. Compare with non-fluorinated analogs to isolate the -CF contribution .

Q. What experimental approaches resolve contradictions in reported spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts)?

Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under identical conditions (solvent, temperature, concentration).

- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may cause signal splitting.

- Collaborative Validation : Cross-reference data with independent labs or databases like PubChem to identify systematic errors .

Q. How can researchers design catalytic systems to improve yield in asymmetric syntheses of this amine?

Methodological Answer : Optimize catalyst-substrate interactions by screening:

- Ligand Libraries : Test chiral phosphines (e.g., Josiphos) or N-heterocyclic carbenes.

- Solvent Effects : Evaluate polar aprotic solvents (THF, DMF) to stabilize transition states.

- Pressure/Temperature : High-pressure hydrogenation (10–50 bar H) at 40–60°C often enhances enantioselectivity. Use DOE (Design of Experiments) to identify optimal parameters .

Q. What mechanistic insights explain variability in fluorination efficiency during synthesis?

Methodological Answer :

- Isotopic Labeling : Use -tagged reagents to track fluorination pathways.

- In Situ Monitoring : Employ ReactIR or HPLC-MS to detect intermediates (e.g., gem-difluoro byproducts).

- Computational Studies : Model transition states to identify rate-limiting steps (e.g., fluoride ion release vs. C-F bond formation) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., fixed cell lines, consistent IC measurement methods).

- Impurity Profiling : Characterize batches via LC-MS to rule out byproduct interference.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。